molecular formula C11H15Cl2NO3 B261404 2-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL

2-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL

Cat. No.: B261404
M. Wt: 280.14 g/mol
InChI Key: QMEMXGDWCRTYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a dichlorobenzyl group attached to an amino alcohol backbone, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 2-amino-2-(hydroxymethyl)-1,3-propanediol.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under basic conditions provided by a base like sodium hydroxide or potassium carbonate.

    Procedure: The 2,4-dichlorobenzyl chloride is added dropwise to a solution of 2-amino-2-(hydroxymethyl)-1,3-propanediol in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Using automated purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of 2-[(2,4-Dichlorobenzyl)amino]-2-formyl-1,3-propanediol.

    Reduction: Formation of this compound.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antiviral properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: It may interfere with metabolic pathways or signal transduction processes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(hydroxymethyl)-1,3-propanediol: A simpler analog without the dichlorobenzyl group.

    2-[(2,4-Dichlorophenyl)amino]-2-(hydroxymethyl)-1,3-propanediol: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

2-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL is unique due to the presence of the dichlorobenzyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C11H15Cl2NO3

Molecular Weight

280.14 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylamino]-2-(hydroxymethyl)propane-1,3-diol

InChI

InChI=1S/C11H15Cl2NO3/c12-9-2-1-8(10(13)3-9)4-14-11(5-15,6-16)7-17/h1-3,14-17H,4-7H2

InChI Key

QMEMXGDWCRTYKB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)CNC(CO)(CO)CO

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNC(CO)(CO)CO

Origin of Product

United States

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